molecular formula C8H5F4NO3 B1398191 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 956015-52-4

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1398191
CAS No.: 956015-52-4
M. Wt: 239.12 g/mol
InChI Key: CSWRHGZONVMGAR-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5F4NO3 It is characterized by the presence of fluorine, nitro, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoroethoxy group. One common method includes the following steps:

    Nitration: The starting material, 2-fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Etherification: The nitro-fluorobenzene intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 2-Fluoro-4-amino-1-(2,2,2-trifluoroethoxy)benzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Carboxylic acids or other oxidized products

Scientific Research Applications

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and trifluoroethoxy groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
  • 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
  • 2,3,4-Trifluoronitrobenzene

Uniqueness

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The trifluoroethoxy group, in particular, provides enhanced stability and lipophilicity, making it valuable in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

2-fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRHGZONVMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234922
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956015-52-4
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956015-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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